3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Übersicht
Beschreibung
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid, commonly referred to as 3-EBOA, is a synthetic organic compound derived from the oxidation of benzene. It is a white crystalline solid with a melting point of 190–195 °C, and is soluble in water and ethanol. 3-EBOA has a variety of applications in chemical synthesis, as well as in scientific research and lab experiments.
Wissenschaftliche Forschungsanwendungen
1. Synthesis Method Development
A study by Tkachuk et al. (2020) presented an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid. This method involves thermal heterocyclization and base-promoted cycle opening, leading to high yields of the desired compound. This synthesis is significant as it offers a more efficient approach to producing compounds with the 1,2,4-oxadiazol moiety, which is structurally similar to 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (Tkachuk et al., 2020).
2. Corrosion Inhibition
Research by Ammal et al. (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid. The study revealed that these compounds form a protective layer, inhibiting corrosion. This suggests potential applications for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid in materials science, particularly in corrosion protection (Ammal et al., 2018).
3. Synthesis of Benzoic Acids Containing Oxadiazole Ring
Krasouskaya et al. (2015) described a new approach to synthesize benzoic acids containing a 1,2,4-oxadiazole ring. The method offers higher yields and shorter steps compared to previous methods, underscoring the relevance of oxadiazole-containing benzoic acids in chemical synthesis, including 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (Krasouskaya et al., 2015).
4. Liquid Crystalline Properties
Ali and Tomi (2018) synthesized compounds containing a 1,2,4-oxadiazole ring and investigated their mesomorphic behaviors. The study indicates that the 1,2,4-oxadiazole moiety significantly influences liquid crystalline properties, which is pertinent for materials science applications and could be relevant for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (Ali & Tomi, 2018).
5. Synthesis of Aryl-substituted Oxadiazoles
Vinaya et al. (2019) reported a method for synthesizing aryl-substituted 1,2,4-oxadiazoles. This method is anticipated to have broad applications in medicinal and material chemistry, which could include the synthesis of variations of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (Vinaya et al., 2019).
Eigenschaften
IUPAC Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEUZEBBRRWMHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639869 | |
Record name | 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50639869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid | |
CAS RN |
859155-81-0 | |
Record name | 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50639869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.